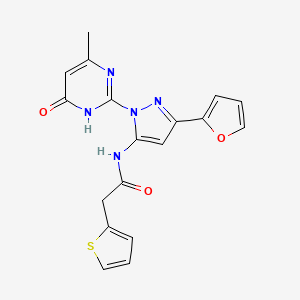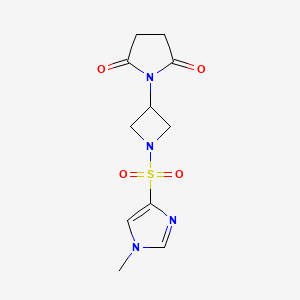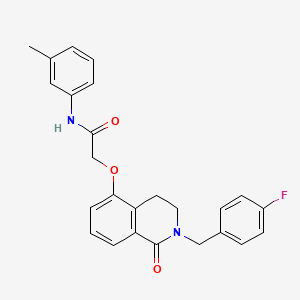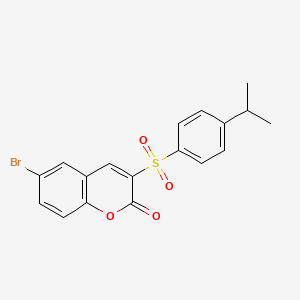
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
- Research Findings : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including the compound , have been synthesized and analyzed for their molecular structures. These compounds demonstrated significant antioxidant activity, with some derivatives being more effective than ascorbic acid. Additionally, they exhibited notable anticancer activity, particularly against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The most active compound against the glioblastoma U-87 cell line was identified as 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Tumosienė et al., 2020).
Organosilicon Synthesis
- Research Findings : A study on organosilicon synthesis of isocyanates, including those of the furan, thiophene, and mono-and polyfluorophenyl series, was conducted. This research involved the silylation of starting amines, followed by phosgenation, providing a convenient synthesis method for known and unknown isocyanates (Lebedev et al., 2006).
Photoinduced Direct Oxidative Annulation
- Research Findings : The compound was part of a study on photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This research provided access to highly functionalized polyheterocyclic ethanones, a significant contribution to organic synthesis (Zhang et al., 2017).
Application in Dye-Sensitized Solar Cells
- Research Findings : Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, were synthesized and utilized in dye-sensitized solar cells. The study examined the impact of these conjugated linkers on device performance, with the furan-linked derivative showing a notable improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).
Enzymatic Synthesis of Biobased Polyesters
- Research Findings : The compound was also part of a study on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan. This research provided valuable insights into biobased rigid diol resembling aromatic monomers in polyester synthesis, contributing to the field of biopolymer research (Jiang et al., 2014).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-16-5-2-14(3-6-16)4-9-20(23)21-12-17(22)19-8-7-18(25-19)15-10-11-26-13-15/h2-3,5-8,10-11,13,17,22H,4,9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQQEFLGCLOCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)





![1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2999806.png)
![N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999807.png)

![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)
![Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2999811.png)
![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)